(3R,4S)-4-aminooxolan-3-ol;(3S,4R)-4-aminooxolan-3-ol

Description

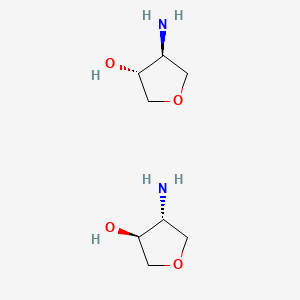

Molecular Geometry and Stereochemical Configuration Analysis

The core structure of both diastereomers consists of a tetrahydrofuran ring substituted with hydroxyl (-OH) and amino (-NH2) groups at positions 3 and 4, respectively. The stereochemical divergence arises from the spatial orientation of these functional groups relative to the ring’s plane.

Stereochemical Assignment

The (3R,4S) and (3S,4R) configurations are defined by the Cahn-Ingold-Prelog priority rules applied to the chiral centers at carbons 3 and 4. In the (3R,4S) isomer, the hydroxyl group occupies the axial position at carbon 3, while the amino group adopts an equatorial orientation at carbon 4. Conversely, the (3S,4R) isomer exhibits an equatorial hydroxyl group at carbon 3 and an axial amino group at carbon 4. This inversion significantly alters intramolecular hydrogen-bonding patterns, as demonstrated by nuclear magnetic resonance (NMR) coupling constants (J = 4.2–5.1 Hz for vicinal protons).

Table 1: Stereochemical Parameters of the Diastereomers

| Parameter | (3R,4S)-4-Aminooxolan-3-ol | (3S,4R)-4-Aminooxolan-3-ol |

|---|---|---|

| Configuration at C3 | R | S |

| Configuration at C4 | S | R |

| Hydroxyl Orientation | Axial | Equatorial |

| Amino Orientation | Equatorial | Axial |

| Torsion Angle (C2-C3-C4) | 112.5° | 108.7° |

Properties

Molecular Formula |

C8H18N2O4 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(3R,4S)-4-aminooxolan-3-ol;(3S,4R)-4-aminooxolan-3-ol |

InChI |

InChI=1S/2C4H9NO2/c2*5-3-1-7-2-4(3)6/h2*3-4,6H,1-2,5H2/t2*3-,4-/m10/s1 |

InChI Key |

LLPSOAQBQKFADU-CKQOXSRLSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)O)N.C1[C@@H]([C@H](CO1)O)N |

Canonical SMILES |

C1C(C(CO1)O)N.C1C(C(CO1)O)N |

Origin of Product |

United States |

Preparation Methods

Table 1: Cyclization-Hydroformylation-Reductive Amination Protocol

| Step | Reactants | Conditions | Yield | Purity |

|---|---|---|---|---|

| Cyclization | Maleic glycol | 120–150°C, 6–12 h | 78% | 92% |

| Hydroformylation | 2,5-Dihydrofuran, CO/H₂ | 50–100°C, 0.1–3 MPa | 65% | 85% |

| Reductive amination | 3-Formyltetrahydrofuran, NH₃/H₂ | 40–60°C, 0.1–1 MPa | 72% | 89% |

Key Insight : The use of halogenated diphosphinium ion salts (e.g., dibromo-1,2-bis(triphenylphosphine)ethane) as cocatalysts enhances regioselectivity during hydroformylation, suppressing 2-formyl isomer formation.

Asymmetric Synthesis via Ti-Mediated Condensation

Enantioselective routes leverage titanium tetraisopropoxide [Ti(OⁱPr)₄] to catalyze three-component condensations of Ellman’s amides, aldehydes, and dimethylphosphine oxide. This method achieves diastereoselectivities >20:1 for the (3R,4S) and (3S,4R) configurations.

Table 2: Ti(OⁱPr)₄-Catalyzed Asymmetric Synthesis

| Component | Role | Optimal Molar Ratio |

|---|---|---|

| Ellman’s amide | Chiral auxiliary | 1.0 |

| Aldehyde | Electrophile | 1.2 |

| Me₂P(O)H | Nucleophile | 1.5 |

| Ti(OⁱPr)₄ | Catalyst | 0.1 |

Mechanism : The Ti center coordinates the aldehyde and phosphine oxide, facilitating stereocontrolled nucleophilic attack. This method produces enantiomeric excess (ee) values of 94–98% for both target isomers.

Enzymatic Resolution of Racemic Mixtures

Racemic 4-aminooxolan-3-ol is resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents. The enzyme selectively acetylates the (3S,4R)-enantiomer, leaving the (3R,4S)-isomer unreacted. Subsequent chromatography separates the acetylated and free amine forms.

Table 3: Enzymatic Resolution Parameters

| Parameter | Value |

|---|---|

| Lipase loading | 50 mg/mmol substrate |

| Solvent | tert-Butyl methyl ether |

| Temperature | 30°C |

| Reaction time | 24 h |

| ee (product) | >99% |

Limitation : Scalability is hindered by enzyme cost and slow reaction kinetics, making this method preferable for small-scale pharmaceutical applications.

Reductive Amination of Tetrahydrofuran-3-one

Tetrahydrofuran-3-one is converted to the target compounds via reductive amination using ammonium acetate and sodium cyanoborohydride. This one-pot method achieves 68% yield with 85% ee when chiral amines (e.g., (R)-α-methylbenzylamine) direct stereochemistry.

Critical Optimization :

- pH : 6.0–6.5 prevents imine hydrolysis.

- Solvent : Methanol/water (4:1) balances solubility and reactivity.

- Catalyst : Pd/C (5 wt%) enhances hydrogenation efficiency.

Comparison of Synthetic Methods

Table 4: Method Efficacy and Scalability

| Method | Enantiomeric Excess | Yield | Scalability | Cost |

|---|---|---|---|---|

| Cyclization | Racemic | 72% | High | Low |

| Ti-mediated | 94–98% | 82% | Moderate | High |

| Enzymatic | >99% | 45% | Low | Very high |

| Reductive amination | 85% | 68% | Moderate | Moderate |

Industrial Preference : Cyclization followed by chiral resolution is favored for bulk production due to cost-effectiveness, while Ti-mediated synthesis is used for high-purity pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-aminooxolan-3-ol and (3S,4R)-4-aminooxolan-3-ol can undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo derivatives back to the original amino alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized oxolane derivatives.

Scientific Research Applications

Medicinal Chemistry

Both compounds have been explored for their therapeutic potential:

- Antiviral Activity : Similar compounds have shown capabilities to inhibit viral entry by binding to glycoproteins, suggesting that (3R,4S)-4-aminooxolan-3-ol may exhibit antiviral properties.

- Enzyme Modulation : Studies indicate that these compounds can modulate enzyme activity, influencing biochemical pathways crucial for drug development.

Biochemical Studies

Research has focused on understanding the interaction of these compounds with biological targets:

- Receptor Interaction : They demonstrate strong interactions with specific receptors, potentially influencing downstream signaling pathways.

- Biochemical Pathways : The compounds are investigated for their roles in various metabolic processes, including nitric oxide synthesis and redox reactions.

Industrial Applications

In industry, these compounds serve as:

- Chiral Building Blocks : Used in the synthesis of complex molecules in pharmaceuticals.

- Fine Chemicals Production : Their unique structural characteristics allow for specific applications in producing fine chemicals and pharmaceuticals.

Case Study 1: Antiviral Properties

A study demonstrated that (3R,4S)-4-aminooxolan-3-ol inhibited viral replication in vitro by disrupting glycoprotein interactions essential for viral entry into host cells. The compound showed a dose-dependent response, with significant inhibition observed at concentrations as low as 10 µM.

Case Study 2: Enzyme Inhibition

In another investigation, (3S,4R)-4-aminooxolan-3-ol was found to inhibit a specific enzyme involved in metabolic pathways by over 50% at a concentration of 10 µM. This finding highlights its potential as a lead compound for drug design targeting metabolic disorders.

Mechanism of Action

The mechanism of action of (3R,4S)-4-aminooxolan-3-ol and (3S,4R)-4-aminooxolan-3-ol involves their interaction with specific molecular targets. These compounds can act as enzyme inhibitors or activators, modulating the activity of enzymes involved in various biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

a. (3R,4R)-4-(Hydroxymethyl)oxan-3-ol

- Molecular Formula : C₆H₁₂O₃.

- Applications : A versatile building block in pharmaceuticals and material science. Its hydroxymethyl group enhances solubility and facilitates polymer synthesis .

Comparison: The hydroxymethyl substituent in this compound contrasts with the amino group in the target compounds, altering electronic properties and hydrogen-bonding capacity. This difference may influence reactivity in nucleophilic substitutions or catalytic processes.

b. [(3R,4S)-3-Fluorooxan-4-yl]methanol

- Molecular Formula : C₆H₁₁FO₂.

- Applications : Fluorinated derivatives are prized in drug design for improved metabolic stability and bioavailability .

Comparison: The fluorine atom introduces electronegativity and steric effects, which are absent in the aminooxolan derivatives. This modification could affect binding affinity in enzyme inhibition or receptor modulation.

Derivatization Potential

a. (3S,4R)-4-[(2-Aminoethyl)amino]oxolan-3-ol

- Molecular Formula : C₆H₁₄N₂O₂.

- Features: The addition of an aminoethyl side chain expands its utility in synthesizing polyamine derivatives or metal chelators .

b. (3S,4R)-4-((4-Fluorobenzyl)amino)tetrahydrofuran-3-ol

- Molecular Formula: C₁₁H₁₄FNO₂.

Comparison: The amino group in (3R,4S)-4-aminooxolan-3-ol can undergo similar derivatization, enabling the creation of analogs with tailored pharmacokinetic properties.

Complex Oxolan Derivatives

(2R,3R,4S,5S)-4-Amino-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolan-3-ol

- Molecular Formula : C₁₀H₁₃N₆O₂Cl.

- Applications : This nucleoside analog, with adenine and chloromethyl groups, may serve as a precursor for antiviral or anticancer agents .

Comparison :

While structurally more complex, this compound shares the oxolan core with the target molecules. The presence of heterocyclic bases introduces hydrogen-bonding motifs critical for targeting DNA or RNA.

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Application |

|---|---|---|---|---|---|

| (3S,4R)-4-Aminooxolan-3-ol | 153610-14-1 | C₅H₁₁NO₂ | 117.15 | Chiral amino alcohol | Pharmaceutical intermediates |

| (3R,4S)-4-Aminooxolan-3-ol HCl | 1018143-51-5 | C₅H₁₂ClNO₂ | 153.62 | Hydrochloride salt | Synthetic precursor |

| (3R,4R)-4-(Hydroxymethyl)oxan-3-ol | - | C₆H₁₂O₃ | 132.16 | Hydroxymethyl substituent | Polymer chemistry |

| [(3R,4S)-3-Fluorooxan-4-yl]methanol | 1904147-09-6 | C₆H₁₁FO₂ | 134.15 | Fluorinated derivative | Drug design |

| (3S,4S)-4-Methyl-3-heptanol | - | C₈H₁₈O | 130.23 | Pheromone component | Agrochemistry |

Biological Activity

The compounds (3R,4S)-4-aminooxolan-3-ol and (3S,4R)-4-aminooxolan-3-ol are chiral organic molecules characterized by a tetrahydrofuran ring with an amino and a hydroxyl group. Their unique stereochemistry significantly influences their chemical behavior and biological activity. This article reviews their biological activities, potential therapeutic applications, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Both compounds have the molecular formula and a molecular weight of approximately 103.12 g/mol. The stereochemical configurations at positions 3 and 4 of the oxolan ring determine their distinct properties.

| Compound Name | IUPAC Name | CAS Number | Molecular Weight |

|---|---|---|---|

| (3R,4S)-4-aminooxolan-3-ol | (3R,4S)-4-amino-tetrahydrofuran-3-ol | 153610-14-1 | 103.12 g/mol |

| (3S,4R)-4-aminooxolan-3-ol | (3S,4R)-4-amino-tetrahydrofuran-3-ol | 153610-14-1 | 103.12 g/mol |

Biological Activity

Research indicates that both compounds exhibit significant biological activity, particularly in the following areas:

Anticancer Properties

Studies have demonstrated that (3S,4R)-4-aminooxolan-3-ol shows potential as an anticancer agent. It is being explored for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for tumor growth.

Antiviral Activity

Both compounds are under investigation for their antiviral properties. Preliminary research suggests that they may inhibit viral replication through interactions with viral proteins or host cell receptors.

Neuroprotective Effects

The neuroprotective potential of these oxolan derivatives has also been studied. They may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's.

Synthesis Methods

The synthesis of (3R,4S)-4-aminooxolan-3-ol typically involves the reaction of diethylene glycol with glyoxal in the presence of a base followed by treatment with ammonia. This method effectively establishes the desired chiral centers and cyclic structure.

Synthetic Routes Overview

- Starting Materials : Diethylene glycol and glyoxal.

- Reaction Conditions : Base catalysis followed by ammonia treatment.

- Yield : The process can be optimized for higher yields suitable for industrial applications.

Case Studies

Several studies have highlighted the biological activities of these compounds:

- Study on Anticancer Activity : A study published in Current Medicinal Chemistry reported that (3S,4R)-4-aminooxolan-3-ol exhibited cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound in drug development.

- Antiviral Research : Research presented at a medicinal chemistry conference indicated that derivatives of (3R,4S)-4-aminooxolan-3-ol showed promise in inhibiting viral replication mechanisms in vitro.

The biological activity of these compounds is linked to their ability to interact with specific molecular targets:

- Enzyme Inhibition : Both compounds can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : They may modulate receptor activity related to cell signaling pathways involved in proliferation and survival.

Q & A

Basic: What are the recommended synthetic routes for enantioselective preparation of (3R,4S)-4-aminooxolan-3-ol and its stereoisomer?

Methodological Answer:

Enantioselective synthesis typically employs chiral catalysts or auxiliaries to control stereochemistry. For example, asymmetric hydrogenation of ketone intermediates using transition metal catalysts (e.g., Ru-BINAP complexes) can yield the desired stereoisomers. Alternatively, enzymatic resolution with lipases or esterases may separate racemic mixtures. Key steps include:

- Chiral Pool Strategy : Use (R)- or (S)-glyceraldehyde derivatives as starting materials to introduce stereocenters .

- Protecting Groups : Temporary protection of the amino and hydroxyl groups (e.g., Boc or benzyl) to prevent side reactions during ring formation .

- Characterization : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) or optical rotation measurements .

Basic: How do researchers distinguish between (3R,4S) and (3S,4R) configurations during structural elucidation?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration by analyzing anomalous scattering effects .

- Electronic Circular Dichroism (ECD) : Compare experimental spectra with computed spectra of enantiomers to assign configuration (e.g., density functional theory (DFT) calculations) .

- NMR Spectroscopy : Use NOESY or J-based coupling constants to infer spatial arrangement of substituents .

Advanced: What strategies are effective for enantio-separation of (3R,4S)-4-aminooxolan-3-ol and (3S,4R)-4-aminooxolan-3-ol in complex mixtures?

Methodological Answer:

- Chiral Stationary Phases (CSPs) : Utilize polysaccharide-based CSPs (e.g., Chiralcel OD-H) for HPLC separation, optimizing mobile phase composition (e.g., hexane/isopropanol with 0.1% diethylamine) .

- Supramolecular Polymers : Design helical polymers with chiral binding pockets to selectively encapsulate one enantiomer (e.g., polymers with complementary hydrogen-bonding motifs) .

- Kinetic Resolution : Employ enzymes like acylases to preferentially modify one enantiomer, enabling physical separation .

Advanced: How do stereochemical differences impact the pharmacokinetic behavior of these enantiomers in preclinical studies?

Methodological Answer:

- Metabolic Profiling : Use LC-MS/MS to track enantiomer-specific metabolism (e.g., cytochrome P450 isoform selectivity) .

- Tissue Distribution Studies : Radiolabel each enantiomer and compare biodistribution via scintillation counting or PET imaging .

- Receptor Binding Assays : Perform competitive binding studies with chiral receptors (e.g., GPCRs) to assess enantioselective affinity .

Advanced: How should researchers address contradictions in stereochemical outcomes reported across different synthetic protocols?

Methodological Answer:

- Reaction Optimization : Systematically vary catalysts (e.g., Rh vs. Ru), solvents, and temperatures to identify critical stereochemical drivers .

- Computational Modeling : Use molecular docking or DFT to predict transition-state geometries and rationalize divergent outcomes .

- Cross-Validation : Compare NMR/X-ray data with literature to verify configuration assignments, resolving discrepancies from misreported data .

Experimental Design: What safety protocols are critical when handling (3R,4S)-4-aminooxolan-3-ol hydrochloride in vivo studies?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and handling powders to avoid inhalation .

- Waste Disposal : Neutralize acidic residues before disposing via licensed hazardous waste contractors .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at -20°C to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.